山栀子苷

描述

- Shanziside is a yellow crystalline substance with no taste. It is soluble in water and alcohol solvents.

- It is derived from plants of the genus Phlomis .

- Known for its anti-inflammatory, antioxidant, antibacterial, and anti-aging properties, Shanziside has various applications in scientific research and medicine.

科学研究应用

- 山栀苷在以下方面有应用:

- 化学:作为天然产物,它作为结构解析和合成研究的宝贵参考化合物。

- 生物学:研究人员研究其对细胞过程的影响,包括抗炎途径。

- 医学:山栀苷的抗炎特性使其与药物开发相关。

- 工业:其抗氧化特性可能在化妆品和功能性食品中有所应用。

作用机理

- 山栀苷的作用机制包括:

- 分子靶点:它可能与特定的蛋白质或酶相互作用。

- 途径:山栀苷可能调节与炎症和氧化应激相关的信号通路。

作用机制

Target of Action

Shanzhiside, an iridoid glycoside, primarily targets inflammation . It interacts with several key molecules in the inflammatory pathway, including microRNA-155-5p and SOCS1 . It also interacts with the NLRP3 inflammasome and the Nrf2/HO-1 pathway .

Mode of Action

Shanzhiside exerts its effects by inhibiting inflammation. It interacts with its targets, leading to a decrease in the expression of inflammatory markers. For instance, Shanzhiside and microRNA-155-5p sponge administration resulted in decreased expression of microRNA-155-5p . Furthermore, Shanzhiside was found to inhibit the NLRP3 inflammasome-mediated inflammatory process and activate the Nrf2/HO-1 pathway .

Biochemical Pathways

Shanzhiside affects several biochemical pathways. It regulates the SOCS1/JAK2/STAT3 signaling pathway, which is involved in inflammation . Additionally, it interacts with the NLRP3 inflammasome and the Nrf2/HO-1 pathway, both of which play crucial roles in inflammation and oxidative stress .

Result of Action

Shanzhiside has been shown to have significant effects at the molecular and cellular levels. It decreases the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . It also reduces the inflammatory response and oxidative stress injury in the hippocampus, which may be related to the inhibition of the NLRP3 inflammasome-mediated inflammatory process and activation of the Nrf2/HO-1 pathway .

生化分析

Biochemical Properties

Shanzhiside is known for its strong anti-inflammatory properties . It interacts with various enzymes and proteins to exert its effects. For instance, it has been found to interact with the enzyme Iba1, which is involved in the regulation of inflammation .

Cellular Effects

Shanzhiside has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

Molecular Mechanism

At the molecular level, Shanzhiside exerts its effects through various mechanisms. It has been found to regulate the SOCS1/JAK2/STAT3 signaling pathway, which plays a crucial role in inflammation and immune responses . By upregulating the protein levels of SOCS1 and downregulating the protein expression of p-JAK2 and p-STAT3, Shanzhiside can effectively inhibit inflammation .

Dosage Effects in Animal Models

The effects of Shanzhiside vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that Shanzhiside has a protective effect against depression in a chronic unpredictable mild stress (CUMS)-induced mouse model of depression .

准备方法

- 合成路线:山栀苷可以通过特定的化学反应合成。具体的合成方法尚未广泛报道。

- 工业生产:山栀苷的工业规模生产方法仍然是专有的,通常不予公开。

化学反应分析

- 山栀苷会发生各种反应,包括氧化、还原和取代反应。

- 常见试剂和条件:

- 氧化:山栀苷可以用过氧化氢或金属氧化物等温和氧化剂氧化。

- 还原:还原反应可以使用硼氢化钠等还原剂进行。

- 取代:山栀苷可能会发生亲核取代反应。

- 主要产物:这些反应中形成的具体产物尚未得到广泛报道。

相似化合物的比较

- 山栀苷以其独特性能的组合而脱颖而出。

- 类似化合物包括其他环烯醚萜苷,如龙胆苦苷和梓醇。

属性

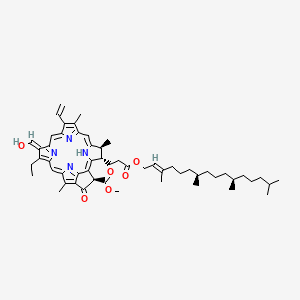

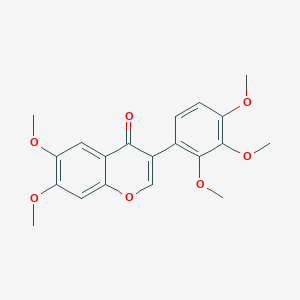

IUPAC Name |

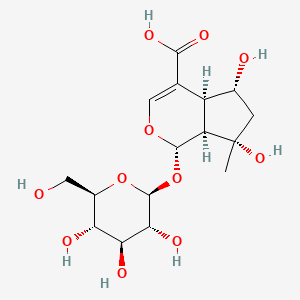

(1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIFYNVXJOGADM-KDYWOABDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318101 | |

| Record name | Shanzhiside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29836-27-9 | |

| Record name | Shanzhiside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shanzhiside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![phenyl-[(2R,3S)-3-(4-phenylphenyl)oxiran-2-yl]methanone](/img/structure/B600643.png)